molecular formula C15H12ClN5O B223820 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol

Cat. No. B223820
M. Wt: 313.74 g/mol
InChI Key: ZHMWPCZTUSWCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including drug discovery, biochemistry, and physiology. In

Mechanism Of Action

The mechanism of action of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol involves the inhibition of certain enzymes that are involved in the development of cancer and other diseases. Specifically, this compound has been found to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and division. By inhibiting the activity of these enzymes, 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol may be able to slow or stop the growth of cancer cells.

Biochemical And Physiological Effects

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol has been found to have several biochemical and physiological effects. In addition to its potential as an anti-cancer and anti-inflammatory agent, this compound has also been found to have antioxidant properties. It has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol in lab experiments is its potential as a drug discovery tool. This compound has been found to inhibit the activity of certain enzymes that are involved in the development of cancer and other diseases, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies will be needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol. One potential area of research is the development of new drugs based on this compound. Researchers could explore the potential of this compound in treating different types of cancer and other diseases. Another area of research is the exploration of the mechanisms of action of this compound. By understanding how this compound works at the molecular level, researchers may be able to identify new targets for drug development. Finally, researchers could explore the potential of this compound in other areas, such as anti-aging research or the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol involves several steps, including the reaction of 2,4-dichlorophenol with potassium carbonate, followed by the reaction of the resulting product with 2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazole. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol has been extensively studied for its potential applications in scientific research. This compound has shown promise in drug discovery, as it has been found to inhibit the activity of certain enzymes that are involved in the development of cancer and other diseases. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of inflammatory cytokines.

properties

Product Name

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol

InChI

InChI=1S/C15H12ClN5O/c16-8-5-6-12(22)9(7-8)13-19-14(17)20-15-18-10-3-1-2-4-11(10)21(13)15/h1-7,13,22H,(H3,17,18,19,20)

InChI Key

ZHMWPCZTUSWCMW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=C(C=CC(=C4)Cl)O)N

SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=C(C=CC(=C4)Cl)O)N

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=C(C=CC(=C4)Cl)O)N

Origin of Product

United States

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